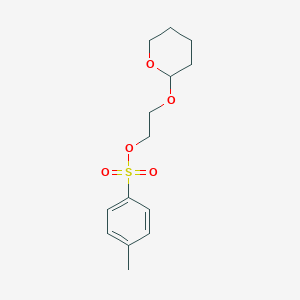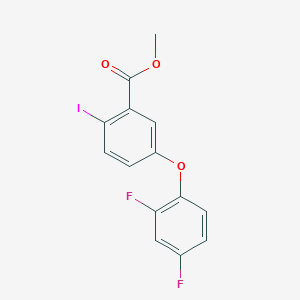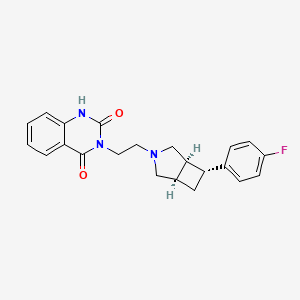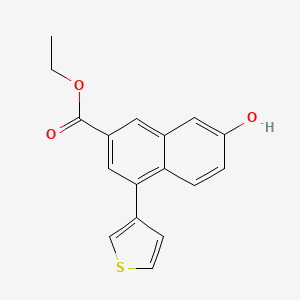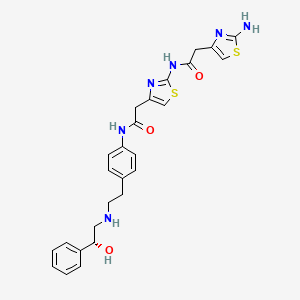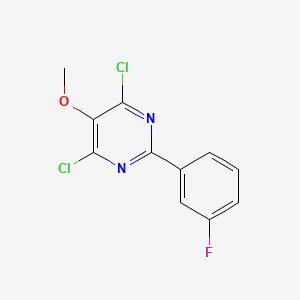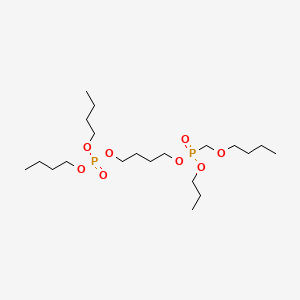
Dibutyl 4-(((Butoxymethyl)(propoxy)phosphoryl)oxy)butyl Phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl 4-(((Butoxymethyl)(propoxy)phosphoryl)oxy)butyl Phosphate is a chemical compound with the molecular formula C20H44O8P2 and a molecular weight of 474.51. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
The synthesis of Dibutyl 4-(((Butoxymethyl)(propoxy)phosphoryl)oxy)butyl Phosphate involves multiple steps. It is a byproduct in the synthesis of Dibutyl 4-Hydroxybutyl Phosphate, which is derived from 4-Tetrahydropyranyloxy-butan-1-ol . The industrial production methods typically involve the use of phosphoric acid tributyl ester as a solvent in the solvent-detergent method for the production of immunoglobulin .
Análisis De Reacciones Químicas
Dibutyl 4-(((Butoxymethyl)(propoxy)phosphoryl)oxy)butyl Phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include dichloromethane and ethyl acetate . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Dibutyl 4-(((Butoxymethyl)(propoxy)phosphoryl)oxy)butyl Phosphate has several scientific research applications. It is used as a ligand in the extraction of lanthanide ions from solid and liquid materials by supercritical CO2 . Additionally, it is used in the solvent-detergent method for the production of immunoglobulin for the inactivation of viruses with lipid envelopes . This compound is also utilized in the synthesis of other chemical compounds and as a building block in various chemical reactions .
Mecanismo De Acción
The mechanism of action of Dibutyl 4-(((Butoxymethyl)(propoxy)phosphoryl)oxy)butyl Phosphate involves its role as a ligand in chemical reactions . It interacts with molecular targets and pathways involved in the extraction of lanthanide ions and the inactivation of viruses . The specific molecular targets and pathways depend on the particular application and conditions used .
Comparación Con Compuestos Similares
Dibutyl 4-(((Butoxymethyl)(propoxy)phosphoryl)oxy)butyl Phosphate is similar to other phosphate esters, such as phosphoric acid tributyl ester . it is unique in its specific structure and the particular applications it is used for . Similar compounds include Dibutyl 4-Hydroxybutyl Phosphate and 4-Tetrahydropyranyloxy-butan-1-ol .
Propiedades
Fórmula molecular |
C20H44O8P2 |
|---|---|
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
4-[butoxymethyl(propoxy)phosphoryl]oxybutyl dibutyl phosphate |
InChI |
InChI=1S/C20H44O8P2/c1-5-9-15-23-20-29(21,24-14-8-4)25-18-12-13-19-28-30(22,26-16-10-6-2)27-17-11-7-3/h5-20H2,1-4H3 |
Clave InChI |
SWZLLSVITSTSOJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCP(=O)(OCCC)OCCCCOP(=O)(OCCCC)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[2.5]octan-6-yl methanesulfonate](/img/structure/B13862573.png)

![3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B13862580.png)
![ethyl [11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B13862588.png)

